N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
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Overview
Description
N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Cyclooctyl Group: The cyclooctyl group is introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the spirocyclic intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the acetamide or spirocyclic moieties, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- N-cyclooctyl-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide
Uniqueness
N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.
Biological Activity
N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H27N3O3, with a molecular weight of approximately 321.4 g/mol. The compound features a unique spirocyclic structure that may influence its biological activity and interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the diazaspiro framework : This involves the cyclization of appropriate precursors.
- Acetylation : The final product is obtained through acetylation processes that ensure high yield and purity.
Careful optimization of each step is crucial for achieving the desired compound characteristics.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. This inhibition may be due to its unique structural features that allow it to bind effectively to enzyme active sites.
2. Anticancer Properties
Preliminary studies suggest that this compound may modulate pathways involved in tumor growth and metastasis. Its potential as an anticancer agent is supported by in vitro studies demonstrating cytotoxic effects against various cancer cell lines.
3. Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses, which could be beneficial for treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The unique spirocyclic structure of this compound contributes to its distinct pharmacological properties compared to other similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Lacks cyclooctyl group | Simpler structure |
N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Contains a chlorophenyl group | Different substituent |
2-[2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan)-acetyl]-1,2,3,4-tetrahydroisoquinolinecarboxamide | Incorporates isoquinoline moiety | More complex structure |
This table highlights how the cyclooctyl substituent may enhance the compound's binding affinity and selectivity towards specific biological targets.
Case Studies and Research Findings
Recent studies have focused on the biological screening of N-cyclooctyl derivatives to evaluate their antibacterial and antifungal activities as well as their anticancer potential:
- Anticancer Studies : In vitro assays indicated that N-cyclooctyl derivatives exhibited selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction through caspase activation.
- Antimicrobial Activity : Preliminary tests revealed that certain analogs of N-cyclooctyl derivatives demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli.
Properties
Molecular Formula |
C17H27N3O3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C17H27N3O3/c21-14(18-13-8-4-2-1-3-5-9-13)12-20-15(22)17(19-16(20)23)10-6-7-11-17/h13H,1-12H2,(H,18,21)(H,19,23) |
InChI Key |
NLIUFHAUAGBETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Origin of Product |
United States |
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